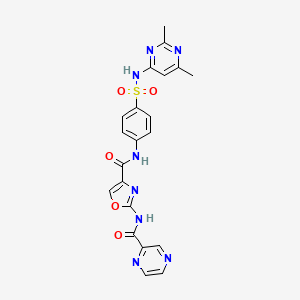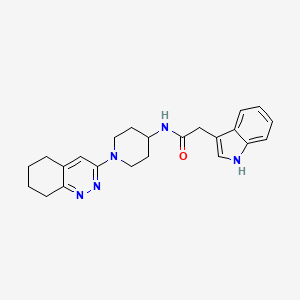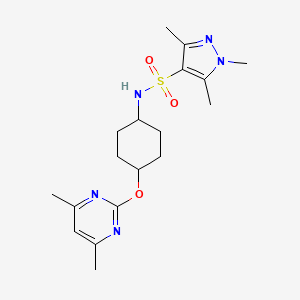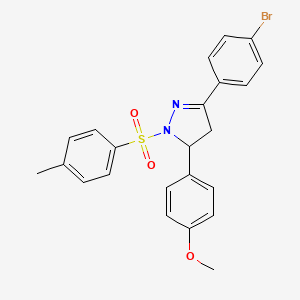
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various heterocyclic compounds has been a focal point in recent research due to their potential biological activities. In one study, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to obtain the corresponding carboxylic acid, which was then reacted with acetic anhydride. Further reactions with different reagents such as hydroxylamine hydrochloride and aromatic amines led to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. These compounds displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing potent inhibitory activity .
Another study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. The process began with the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate. The synthesized compounds were characterized by spectroscopic methods, ensuring their purity and structural integrity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using 1H NMR and IR spectroscopy. These techniques are crucial for confirming the identity and purity of the compounds. The structural analysis is essential for understanding the relationship between the molecular structure and the observed biological activity. The studies did not report crystallographic analysis, which could provide detailed insights into the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
The chemical reactions employed in these studies involve classical organic synthesis techniques such as hydrolysis, acylation, and cyclization. The reactivity of the precursor compounds was explored with various reagents to yield a diverse array of heterocyclic compounds. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine led to the formation of pyrazole-3-carboxamides, which were further treated to obtain their corresponding silver and sodium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly detailed in the abstracts provided. However, the purity of the compounds was confirmed by thin-layer chromatography, which is indicative of their stability and suitability for biological testing. The compounds' biological activities, including antitumor, analgesic, anti-inflammatory, and antimicrobial effects, suggest that they possess favorable chemical properties that enable them to interact with biological targets .
Biological Activity Analysis
The synthesized compounds were subjected to various biological assays to evaluate their potential as therapeutic agents. The antitumor activity was assessed using the MCF-7 cell line, where several compounds showed promising results. Additionally, other compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities. The presence of a sulfonamido moiety in some of the compounds was particularly associated with high antibacterial activity, highlighting the importance of this functional group in the design of new antibacterial agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Compounds with sulfonamido moieties have been synthesized for their potential antibacterial properties. For example, a study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research demonstrated that the introduction of the sulfonamido group into heterocyclic frameworks could lead to compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Activities
The synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines, has been investigated for their potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Evaluation
Compounds incorporating a sulfamoyl moiety have also been synthesized and evaluated for their antimicrobial potential. Darwish (2014) reported the synthesis of new heterocyclic compounds containing a sulfamoyl moiety with promising antimicrobial activities, highlighting the utility of such compounds in developing new antimicrobial agents (Darwish, 2014).
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O5S/c1-12-9-18(25-13(2)24-12)29-35(32,33)15-5-3-14(4-6-15)26-20(31)17-11-34-21(27-17)28-19(30)16-10-22-7-8-23-16/h3-11H,1-2H3,(H,26,31)(H,24,25,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBHWNBYAUXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)
![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)



